1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid” is a chemical compound with the molecular weight of 246.27 . Its IUPAC name is 1-(1,3-benzoxazol-2-yl)-4-piperidinecarboxylic acid .
Synthesis Analysis
The synthesis of piperidine derivatives, including “1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid”, has been a significant area of research in modern organic chemistry . Piperidones, which are precursors to the piperidine ring, have unique biochemical properties and have been synthesized for varied activity .Molecular Structure Analysis
The molecular structure of “1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid” can be represented by the InChI code: 1S/C13H14N2O3/c16-12(17)9-5-7-15(8-6-9)13-14-10-3-1-2-4-11(10)18-13/h1-4,9H,5-8H2,(H,16,17) .Scientific Research Applications
Application 1: Antibacterial Activity
- Scientific Field : Pharmaceutical and Medicinal Chemistry .
- Summary of the Application : This compound has been used in the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which have shown antibacterial activity .
- Methods of Application : A synthetic route to these derivatives has been described using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The target products were obtained with 55–92% yields in relatively short reaction times .
- Results or Outcomes : Antibacterial evaluation by the agar well diffusion method revealed that only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .
Application 2: Antiviral Activity
- Scientific Field : Pharmaceutical and Medicinal Chemistry .
- Summary of the Application : Piperidine derivatives have been utilized in the development of antiviral agents .
- Methods of Application : The specific methods of application or experimental procedures vary depending on the specific derivative and the target virus. Typically, these involve the synthesis of the derivative, followed by in vitro and in vivo testing against the target virus .
- Results or Outcomes : The outcomes also vary depending on the specific derivative and the target virus. In general, some piperidine derivatives have shown promising antiviral activity in preliminary studies .
Application 3: Antimalarial Activity
- Scientific Field : Pharmaceutical and Medicinal Chemistry .
- Summary of the Application : Piperidine derivatives have been used in the development of antimalarial drugs .
- Methods of Application : The specific methods of application or experimental procedures typically involve the synthesis of the derivative, followed by in vitro and in vivo testing against the malaria parasite .
- Results or Outcomes : Some piperidine derivatives have shown promising antimalarial activity in preliminary studies .
Application 4: Anticancer Activity
- Scientific Field : Pharmaceutical and Medicinal Chemistry .
- Summary of the Application : Piperidine derivatives have been used in the development of anticancer drugs .
- Methods of Application : The specific methods of application or experimental procedures typically involve the synthesis of the derivative, followed by in vitro and in vivo testing against cancer cells .
- Results or Outcomes : Some piperidine derivatives have shown promising anticancer activity in preliminary studies .
Application 5: Antioxidant Activity
- Scientific Field : Pharmaceutical and Medicinal Chemistry .
- Summary of the Application : Piperidine derivatives have been used in the development of antioxidant drugs .
- Methods of Application : The specific methods of application or experimental procedures typically involve the synthesis of the derivative, followed by in vitro testing for antioxidant activity .
- Results or Outcomes : Some piperidine derivatives have shown promising antioxidant activity in preliminary studies .
Safety And Hazards
The safety information for “1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid” indicates that it is considered hazardous . The hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Future Directions
The future directions for “1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid” and similar compounds involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry due to the significant role of piperidine-containing compounds in the pharmaceutical industry .
properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-12(17)9-5-7-15(8-6-9)13-14-10-3-1-2-4-11(10)18-13/h1-4,9H,5-8H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLMBHUAWNJFSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid | |
CAS RN |
181811-46-1 |
Source
|
Record name | 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.